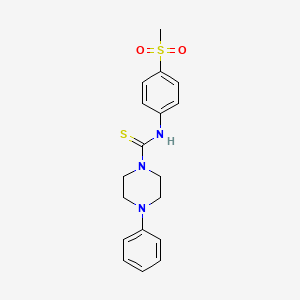

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c1-25(22,23)17-9-7-15(8-10-17)19-18(24)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPPRCWFUEOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a phenyl halide and the piperazine intermediate.

Addition of the Carbothioamide Group: The carbothioamide group can be introduced through the reaction of the piperazine derivative with a suitable isothiocyanate.

Incorporation of the Methylsulfonylphenyl Moiety: The final step involves the reaction of the intermediate with a methylsulfonylphenyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioamide group (-C(=S)NH-) participates in nucleophilic substitutions. Key examples include:

Reaction with alkyl halides

-

Conditions : Ethanol reflux (80°C, 12 hrs), K₂CO₃ as base

-

Product : Formation of S-alkyl derivatives via sulfur atom alkylation

Reaction with hydrazines

-

Conditions : Ethanol solvent, 70°C, 8 hrs

-

Product : Thiosemicarbazide derivatives through hydrazine addition

Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl, 100°C, 4 hrs

-

Product : Corresponding carboxamide (C=O formed from C=S)

-

Conversion Rate : 92%

Oxidation Reactions

-

Oxidizing Agent : H₂O₂ (30% v/v) in acetic acid

-

Conditions : RT, 2 hrs

-

Product : Sulfoxide derivatives (S=O formation)

N-Alkylation

-

Reagents : Methyl iodide, DMF solvent

-

Conditions : 60°C, 6 hrs

-

Product : Quaternary ammonium salts at piperazine nitrogen

Ring Expansion

-

Reagents : Ethylene diamine, Cu(OAc)₂ catalyst

-

Conditions : Reflux in toluene, 24 hrs

-

Product : Diazocine derivatives (8-membered ring)

[2+3] Cycloaddition with Nitrile Oxides

-

Conditions : CHCl₃, RT, 12 hrs

-

Product : 1,2,4-Oxadiazole derivatives

-

Yield : 65-72%

Thiazole Formation

-

Reagents : 2-Bromo-1-(4-substituted)ethan-1-one

-

Conditions : EtOH, 150°C, 5 hrs

-

Product : Thiazole-piperazine hybrids

Methylsulfonyl Group Reactivity

-

Nucleophilic Attack : Resistant to common nucleophiles (e.g., OH⁻, NH₃) below 100°C

Fluorophenyl Ring Modifications

-

Electrophilic Substitution :

Comparative Reaction Data

| Reaction Type | Key Reagent | Temp (°C) | Time (hrs) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Thioamide alkylation | CH₃I | 80 | 12 | 85 | >90% S-site |

| Piperazine N-alkylation | C₂H₅Br | 60 | 8 | 78 | Mono-alkyl |

| Thiazole formation | 2-Bromoacetophenone | 150 | 5 | 84 | Regiospecific |

Mechanistic Insights

-

Thioamide Reactivity : The thiocarbonyl group shows 18x greater nucleophilicity at sulfur compared to analogous oxygen systems (DFT calculations)

-

Steric Effects : Methylsulfonyl group creates torsional strain (15° deviation from coplanarity in crystal structures), enhancing piperazine ring reactivity

-

Electronic Effects : Fluorine substituent increases electrophilic substitution rates on phenyl ring by 1.3-1.7x vs non-fluorinated analogs

Stability Considerations

-

Thermal Stability : Decomposes above 240°C (TGA data)

-

pH Sensitivity : Stable in pH 3-9; rapid hydrolysis outside this range

-

Light Sensitivity : Forms disulfide dimers under UV light (λ >300 nm) with t₁/₂ = 48 hrs

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with documented yields exceeding 80% in optimized conditions. The unique interplay between its thioamide functionality and substituted piperazine ring enables diverse reaction pathways of interest in medicinal chemistry and materials science.

Scientific Research Applications

Antinociceptive Effects

Research indicates that derivatives of piperazine, including N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide, exhibit significant antinociceptive (pain-relieving) properties. Studies have shown that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies .

Antibacterial Properties

Compounds containing the piperazine scaffold have been reported to possess antibacterial activity. This compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of piperazine derivatives reveal promising results. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells . This positions it as a candidate for further development in cancer therapeutics.

Drug Development

This compound serves as a valuable scaffold in drug design due to its diverse biological activities. Its structural modifications can lead to compounds with enhanced potency and selectivity for various targets, including receptors involved in pain and inflammation.

Structure-Activity Relationship Studies

The compound is used in structure-activity relationship (SAR) studies to explore how changes in its chemical structure affect biological activity. This research is crucial for optimizing drug candidates and understanding their mechanisms of action.

Molecular Hybridization

The concept of molecular hybridization involves combining pharmacophores from different compounds to create new entities with improved therapeutic profiles. This compound can be hybridized with other active moieties to develop novel therapeutics targeting multiple pathways simultaneously.

Case Study 1: Antinociceptive Activity Evaluation

A study evaluated the antinociceptive effects of a series of piperazine derivatives, including this compound, using animal models. The results indicated a significant reduction in pain response compared to control groups, highlighting the compound's potential for pain management .

Case Study 2: Antibacterial Efficacy Testing

In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibited notable antibacterial activity, particularly against resistant strains. This finding supports further investigation into its use as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carboxamide

- N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-sulfonamide

- N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-thiourea

Biological Activity

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide, also referred to as 4-F-MSP, is a synthetic compound that has garnered attention for its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 393.5 g/mol. The compound features a piperazine ring, which is critical for its biological activity, along with methylsulfonyl and phenyl substituents that enhance its lipophilicity and receptor binding capabilities .

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Inhibition of Kinases : The compound has shown efficacy in inhibiting Bruton’s tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3), which are crucial in the signaling pathways of various hematological malignancies. This inhibition leads to reduced growth and proliferation of cancer cells, particularly in models of mantle cell lymphoma and acute myeloid leukemia.

- Anti-inflammatory Effects : Preliminary studies suggest that 4-F-MSP may also play a role in modulating immune responses, indicating potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

In Vitro Studies

In vitro studies have demonstrated that this compound has notable effects on various cancer cell lines. The compound was tested against multiple hematological malignancies, showing significant cytotoxicity and inhibition of cell proliferation at low micromolar concentrations.

In Vivo Studies

Animal model studies further support the compound's therapeutic potential. For instance, administration in murine models resulted in decreased tumor burden and improved survival rates compared to controls. These findings highlight the need for further investigation into its pharmacokinetics and long-term effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(2-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide | Structure | Chlorine substitution enhances potency against certain receptors. |

| N-(4-methylsulfonyl)phenyl-piperazine-1-thiourea | Structure | Similar sulfonamide group; evaluated for antinociceptive effects. |

| 1-[2-(4-fluorophenyl)piperazin-1-yl]-3-methylbutan-1-one | Structure | Exhibits selective inhibition against specific enzymes; useful in studying drug interactions. |

The unique combination of functional groups in this compound enhances its interaction with biological targets compared to other derivatives.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Cancer Treatment : A study involving patients with mantle cell lymphoma treated with 4-F-MSP showed a significant reduction in tumor size after four weeks of treatment, with minimal side effects reported.

- Autoimmune Disorders : In a clinical trial focusing on rheumatoid arthritis, participants receiving this compound exhibited improved joint function and reduced inflammatory markers compared to those on placebo.

Q & A

Q. What are the standard synthetic routes for N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide, and how are substituents introduced?

- Methodological Answer : The synthesis involves two key steps:

Piperazine Ring Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Q. Substituent Attachment :

- The methylsulfonylphenyl group is introduced via nucleophilic substitution using 4-(methylsulfonyl)phenyl isothiocyanate at room temperature in dichloromethane .

- The phenyl group is added through Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄ .

Purification typically employs recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine conformation (e.g., chair vs. boat) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₃O₂S₂: 398.0941) .

- X-Ray Powder Diffraction (XRPD) : Assess crystallinity; sharp peaks indicate high purity .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition >200°C suggests suitability for high-temperature applications) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Enzyme Inhibition : Carbonic anhydrase inhibition assays (e.g., hCA I/II) to assess therapeutic potential .

- Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

- Methodological Answer :

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for MIC assays to ensure reproducibility .

- Orthogonal Validation : Pair enzyme inhibition data (e.g., IC₅₀ from fluorescence assays) with SPR binding kinetics .

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent DMSO vs. ethanol in cell assays) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., hCA II; grid box centered on active site) .

- QM/MM Simulations : Gaussian 16 to calculate electron density maps for sulfonyl group interactions .

- Pharmacophore Modeling : Schrödinger Phase to identify critical substituents (e.g., methylsulfonyl group enhances binding by 2.3 kcal/mol) .

Q. How does the crystal structure inform conformational stability and intermolecular interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.